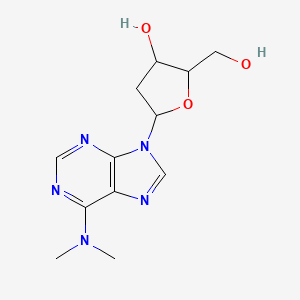

N6-Dimethyldeoxyadenosine

Description

Structure

3D Structure

Properties

CAS No. |

35665-58-8 |

|---|---|

Molecular Formula |

C12H17N5O3 |

Molecular Weight |

279.30 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |

InChI Key |

VTQCBUANIGZYLF-DJLDLDEBSA-N |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |

Other CAS No. |

35665-58-8 |

Origin of Product |

United States |

Foundational & Exploratory

The Obscure Double Methylation: A Technical Guide to N6,N6-Dimethyldeoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shadow of a Well-Known Sibling

In the realm of DNA modifications, N6-methyladenine (m6A) has garnered significant attention, transitioning from a known modification in prokaryotes to a subject of intense investigation in eukaryotes. Its discovery in bacteria dates back to the 1950s, with its role in restriction-modification systems being a cornerstone of early molecular biology. The recent resurgence of interest has unveiled its potential functions in eukaryotic gene regulation, making it a key player in the expanding field of epigenetics.

This technical guide, however, delves into the history and analytical methodologies surrounding a lesser-known relative: N6,N6-dimethyldeoxyadenosine (dm6A). Unlike its mono-methylated counterpart, the discovery of dm6A in natural DNA is not well-documented, suggesting it is either an exceedingly rare modification or one that has been primarily explored as a synthetic entity. This guide will provide a comprehensive overview of the historical context of adenine (B156593) methylation, the known properties of synthetic dm6A, and the detailed experimental protocols required for its potential identification and characterization in biological samples.

A Tale of One Methyl Group: The Discovery of N6-Methyladenosine (m6A)

The story of adenine methylation in DNA begins with the identification of N6-methyladenine (6mA) in Escherichia coli in the 1950s. For decades, its function was primarily understood in the context of bacterial restriction-modification systems, where it serves as a marker to distinguish host DNA from foreign DNA.

The last decade has witnessed a renaissance in m6A research, with numerous studies reporting its presence and functional significance in various eukaryotes, from unicellular organisms to mammals. This has been driven by the development of highly sensitive analytical techniques capable of detecting this low-abundance modification.

N6,this compound: An Enigma in the Genome

While the scientific community has extensively studied m6A, N6,this compound remains an enigmatic molecule within the context of natural DNA. A comprehensive search of the scientific literature does not yield a seminal "discovery" paper detailing its initial isolation from a biological source. It is, however, available as a synthetic nucleoside, suggesting its primary role to date has been as a research tool and analytical standard.

The study of synthetic dm6A and the development of methods for its detection are crucial for determining if this modification exists naturally and what its potential biological roles might be. The following sections provide the technical framework for such investigations.

Physicochemical Properties of N6,this compound

Quantitative data for naturally occurring N6,this compound is not available due to the lack of confirmed identification in biological samples. However, the properties of the synthetic compound are well-characterized.

| Property | Value |

| Chemical Formula | C₁₂H₁₇N₅O₃ |

| Molar Mass | 279.29 g/mol |

| PubChem CID | 10588735 |

| CAS Number | 35665-58-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Experimental Protocols for the Identification and Characterization of N6,this compound

The methodologies for detecting dm6A in biological samples would be adapted from the highly sensitive techniques developed for m6A analysis. A multi-pronged approach is essential for unambiguous identification and quantification.

DNA Extraction and Purification

A robust and high-purity DNA extraction is the critical first step to minimize contamination from RNA, which contains various methylated nucleosides.

Protocol:

-

Homogenize tissue or lyse cells using a suitable buffer containing proteinase K and RNase A.

-

Perform sequential phenol-chloroform extractions to remove proteins and lipids.

-

Precipitate DNA with isopropanol (B130326) or ethanol (B145695).

-

Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.

-

Further purify the DNA using a column-based kit to ensure removal of any remaining contaminants.

DNA Hydrolysis

To analyze the nucleoside composition, the purified DNA must be hydrolyzed into its constituent deoxyribonucleosides.

Protocol:

-

Incubate 1-10 µg of purified DNA with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

The reaction is typically carried out at 37°C for 12-24 hours.

-

After hydrolysis, the enzyme is removed by ultrafiltration or heat inactivation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection of modified nucleosides.

Protocol:

-

Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate the deoxyribonucleosides on a C18 reverse-phase column.

-

Elute the separated nucleosides into a tandem mass spectrometer.

-

Perform multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of dm6A to its characteristic product ion (the dimethylated adenine base).

-

Quantify the amount of dm6A by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Visualizing the Workflow

Experimental Workflow for dm6A Detection

Caption: A flowchart illustrating the key steps in the detection and quantification of N6,this compound.

Potential Signaling Pathways and Logical Relationships

As the natural existence and function of dm6A are yet to be confirmed, any description of its involvement in signaling pathways remains speculative. However, based on the known roles of m6A, we can hypothesize potential logical relationships. The presence of a dm6A modification could, for instance, alter the binding of DNA-binding proteins, thereby influencing transcription or DNA repair processes.

Hypothetical Logical Relationship of dm6A in Gene Regulation

Caption: A diagram showing the potential downstream effects of N6,this compound on cellular processes.

Conclusion and Future Directions

The history of N6,this compound is one of obscurity when compared to its well-studied counterpart, N6-methyladenosine. While its existence as a natural DNA modification remains to be definitively proven, the analytical tools are in place to undertake such a discovery. The protocols and workflows outlined in this technical guide provide a roadmap for researchers to investigate the presence and potential function of this intriguing molecule. Future studies employing high-resolution mass spectrometry on a wide range of biological samples will be instrumental in determining whether dm6A is a bona fide, albeit rare, component of the epigenome. Should it be discovered, the subsequent challenge will be to elucidate the enzymatic machinery responsible for its deposition and removal, and to understand its role in health and disease, opening up new avenues for research and therapeutic development.

biological significance of N6-Dimethyldeoxyadenosine in DNA

An In-depth Technical Guide on the Biological Significance of N6-Methyldeoxyadenosine in DNA

Audience: Researchers, scientists, and drug development professionals.

Abstract

N6-methyldeoxyadenosine (6mA or m6dA), a DNA modification prevalent in prokaryotic genomes, is now recognized as a significant, albeit often low-abundance, epigenetic mark in eukaryotes.[1][2] For years, its existence in higher organisms was debated, but recent advancements in detection technologies have unveiled its dynamic and regulatory nature.[2][3] This technical guide provides a comprehensive overview of the biological significance of 6mA in DNA, detailing its regulatory machinery, diverse functions, and the methodologies used for its study. We explore the roles of "writer" and "eraser" enzymes that control 6mA levels, its impact on gene expression, neuronal plasticity, and disease, and present quantitative data on its abundance. Detailed protocols for key experimental techniques and diagrams of core pathways are provided to equip researchers and drug development professionals with a thorough understanding of this emerging field of epigenetics.

Introduction to N6-Methyldeoxyadenosine (6mA)

DNA methylation is a cornerstone of epigenetic regulation, traditionally focused on 5-methylcytosine (B146107) (5mC) in eukaryotes.[4] However, the enzymatic modification of adenine (B156593) at the N6 position, forming N6-methyldeoxyadenosine (6mA), represents another layer of epigenetic control.[5] While 6mA is the most common DNA modification in prokaryotes—critical for host-defense systems, DNA replication, and repair—its discovery and functional characterization in metazoans are more recent.[4][6]

It is crucial to distinguish DNA 6mA from its RNA counterpart, N6-methyladenosine (m6A), which is the most abundant internal modification in eukaryotic mRNA and regulates RNA metabolism.[7] This guide focuses exclusively on the modification within the DNA molecule. The presence of 6mA in eukaryotes from unicellular algae to mammals has been confirmed, where it partakes in processes ranging from gene regulation and transposon suppression to the formation of memory.[4][8][9] However, its prevalence is highly variable and often extremely low in mammalian somatic tissues, which has posed significant technical challenges and led to controversy in the field.[3][10]

The Regulatory Machinery of DNA 6mA

The level of 6mA in the genome is dynamically controlled by the coordinated action of methyltransferases ("writers") that deposit the mark and demethylases ("erasers") that remove it. The downstream effects of 6mA are then mediated by "reader" proteins that recognize and bind to the modification, although this aspect is less understood for DNA 6mA compared to its RNA counterpart.

-

Writers (Methyltransferases): The enzymes responsible for establishing 6mA in eukaryotic DNA are still being fully elucidated.

-

N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): Suggested as a mammalian 6mA methyltransferase, N6AMT1 is linked to activity-induced gene expression in neurons.[1][8][11]

-

METTL4 (Methyltransferase-like 4): Identified as a key methyltransferase for 6mA in mitochondrial DNA (mtDNA), where the modification is significantly more abundant than in the nuclear genome.[2][3][12]

-

DAMT-1: In C. elegans, this MT-A70 family member has been identified as a 6mA methyltransferase.[3]

-

-

Erasers (Demethylases): The removal of 6mA is primarily catalyzed by members of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.

-

Readers: Unlike the well-characterized YTH domain-containing family of proteins that act as "readers" for m6A in RNA, specific and dedicated reader proteins for DNA 6mA in eukaryotes have not been definitively identified.[16][17][18] This remains a critical area of ongoing research. The structural changes induced by 6mA, such as lowered thermodynamic stability and altered DNA curvature, may influence the binding of other DNA-associated proteins like transcription factors.[19]

Biological Functions of DNA 6mA in Eukaryotes

The functional roles of 6mA are diverse and context-dependent, influencing a wide range of biological processes.

-

Regulation of Gene Expression: The effect of 6mA on transcription is not uniform; it can be associated with both gene activation and repression.[3] In some contexts, 6mA enrichment near transcription start sites (TSS) correlates with active gene expression.[20] It is hypothesized to regulate transcription by altering chromatin structure or by modulating the binding affinity of transcription factors to their cognate DNA sequences.[4]

-

Neuronal Function and Memory: One of the most compelling roles for 6mA in mammals is in the brain. Studies have shown that 6mA levels increase in prefrontal cortical neurons in an activity-dependent manner.[8][11] This accumulation is required for the expression of key genes, such as brain-derived neurotrophic factor (Bdnf), and is essential for the formation of fear extinction memory.[8][11]

-

Genome Stability and Transposon Silencing: There is evidence to suggest that 6mA is involved in maintaining genome integrity by suppressing the activity of transposable elements.[1][3][9]

-

Role in Disease, Especially Cancer: The dysregulation of 6mA has been implicated in human diseases. For instance, studies have identified 6mA in the genome of human glioblastoma, where it marks actively transcribed genes and may play a role in tumorigenesis.[21] Its potential role in other cancers and developmental disorders is an active area of investigation.[2]

-

Mitochondrial DNA Regulation: Mammalian mitochondrial DNA (mtDNA) is highly enriched with 6mA, at levels up to 1,300-fold higher than in nuclear genomic DNA.[12] This modification, catalyzed by METTL4, is linked to the attenuation of mtDNA transcription and a reduction in mtDNA copy number, potentially by repressing the binding of mitochondrial transcription factor A (TFAM).[12][22]

Quantitative Analysis of DNA 6mA

The abundance of 6mA varies dramatically across different species and even between different tissues and developmental stages within the same organism. In many mammalian tissues, the level is exceptionally low, often below the detection limit of less sensitive methods, which has contributed to the debate surrounding its existence and function.[10]

| Organism/Cell Type | Tissue/Condition | 6mA Abundance (% of total Adenine) | Reference |

| Chlamydomonas reinhardtii | Genomic DNA | ~0.4% | [4] |

| Tetrahymena | Genomic DNA | ~0.8% | [4] |

| Trichomonas vaginalis | Genomic DNA | ~2.5% | [3] |

| Mouse | Embryonic Stem Cells | ~0.0002% (2 per 10^6 A) | [2] |

| Mouse | Prefrontal Cortex (Fear Extinction) | Global increase detected by LC-MS/MS | [8][21] |

| Human (HepG2) | Mitochondrial DNA | ~0.026% (260 per 10^6 A) | [12] |

| Human (HepG2) | Genomic DNA | ~0.00002% (0.2 per 10^6 A) | [12] |

| Human | Glioblastoma Tissue | ~0.051% | [21] |

Methodologies for DNA 6mA Detection and Analysis

A variety of techniques, each with unique strengths and weaknesses, are used to detect and map 6mA.

Protocol: 6mA DNA Immunoprecipitation Sequencing (DIP-seq)

DIP-seq is a widely used antibody-based method for genome-wide mapping of 6mA.

-

Principle: This technique uses an antibody specific to 6mA to enrich for DNA fragments containing the modification. These fragments are then sequenced to identify their genomic locations.

-

Detailed Methodology:

-

DNA Extraction and Fragmentation: High-quality genomic DNA is extracted and fragmented to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

-

DNA Denaturation: The fragmented DNA is heat-denatured to create single-stranded DNA (ssDNA). This step is critical as many anti-6mA antibodies show higher affinity and specificity for 6mA in ssDNA, helping to avoid cross-reactivity with m6A in potential DNA-RNA hybrids.[1]

-

Immunoprecipitation (IP): The denatured DNA is incubated with a specific anti-6mA antibody. The antibody-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are subjected to stringent washes to remove non-specifically bound DNA fragments. The enriched, 6mA-containing DNA is then eluted from the antibody-bead complexes.

-

Library Preparation and Sequencing: The eluted ssDNA is converted to double-stranded DNA, and a sequencing library is prepared according to standard protocols (e.g., end-repair, A-tailing, adapter ligation, PCR amplification). The library is then sequenced using a high-throughput platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms (e.g., MACS2) are used to identify genomic regions significantly enriched for 6mA compared to an input control (fragmented DNA that did not undergo IP).

-

-

Advantages: Provides genome-wide localization of 6mA.

-

Limitations: Can be semi-quantitative; results are highly dependent on antibody specificity and may be prone to artifacts if not carefully controlled.[1][20]

References

- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. thegreerlab.com [thegreerlab.com]

- 5. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

- 7. The dynamic epitranscriptome: N6-methyladenosine and gene expression control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N(6)-Methyladenine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and quantification of DNA N6-methyladenine modification in mammals: A challenge to modern analytical technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tumorsci.org [tumorsci.org]

- 15. Expression of Demethylase Genes, FTO and ALKBH1, Is Associated with Prognosis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding m6A Function Through Uncovering the Diversity Roles of YTH Domain-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

N6-Dimethyldeoxyadenosine: A Deep Dive into a Putative Epigenetic Marker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epigenetics is rapidly evolving, with new DNA modifications continually being explored for their potential roles in gene regulation and disease. This technical guide focuses on N6-dimethyldeoxyadenosine (dm6A), a derivative of the more extensively studied N6-methyldeoxyadenosine (m6dA). While the existence of N,N-dimethyl-2'-deoxyadenosine as a chemical entity is confirmed, its role as an endogenous epigenetic mark in DNA is not yet established in the scientific literature. The vast majority of current research into adenine (B156593) methylation in DNA centers on m6dA.

This document will first address the current scarcity of information on dm6A as a distinct epigenetic modification. Subsequently, it will provide a comprehensive overview of the closely related and well-researched N6-methyldeoxyadenosine (m6dA), which is likely the intended focus of interest in novel adenine-based epigenetic marks. This guide will delve into the quantitative analysis of m6dA, detailed experimental protocols for its detection, and the enzymatic machinery believed to regulate its presence in the genome.

The Case of this compound (dm6A): An Uncharted Territory

As of late 2025, this compound (dm6A) is not recognized as a naturally occurring, endogenous epigenetic mark in the DNA of any organism. While the chemical compound N,N-dimethyl-2'-deoxyadenosine is known and commercially available, there is a lack of scientific reports identifying its presence in genomic DNA or describing any associated biological function or enzymatic regulation.

Therefore, this guide will pivot to an in-depth exploration of N6-methyldeoxyadenosine (m6dA), a significant and actively researched DNA modification. The methodologies and concepts discussed for m6dA would likely form the foundation for any future investigation into dm6A.

N6-Methyldeoxyadenosine (m6dA): A Contested but Intriguing Epigenetic Mark

N6-methyldeoxyadenosine (m6dA) is a DNA modification where a methyl group is added to the sixth position of the adenine base. Long known to be prevalent in prokaryotes, its existence and function in eukaryotes, particularly mammals, have been a subject of intense research and debate.[1] Recent advances in sensitive detection techniques have confirmed the presence of m6dA in the genomes of various eukaryotes, though often at very low levels.[1]

Quantitative Analysis of m6dA

The abundance of m6dA varies significantly across different species, cell types, and even within different genomic contexts of the same organism. The data, while still emerging and sometimes conflicting, points towards a dynamic regulation of this mark.

| Organism/Cell Type | Tissue/Condition | m6dA Abundance (% of total A) | Detection Method | Reference |

| Human | Glioblastoma Stem Cells (GSCs) | ~0.1% (1,000 ppm) | Not Specified | [1] |

| Human Blood | 0.050% - 0.064% (autosomes) | PacBio Sequencing | [1] | |

| Human Blood | 0.023% - 0.024% (sex chromosomes) | PacBio Sequencing | [1] | |

| HepG2 (liver cancer cell line) | mtDNA: >1,300-fold higher than gDNA | Mass Spectrometry | [1] | |

| Primary Liver Tumor Tissues | 0.005% - 0.03% (50-300 ppm) | Not Specified | [1] | |

| Mouse | TT2 Embryonic Stem Cells | 0.0006% - 0.0007% (6-7 ppm) | Mass Spectrometry | [1] |

| TT2 ES Cells (H2A.X enriched) | 0.0025% - 0.003% (25-30 ppm) | Mass Spectrometry | [1] | |

| Prefrontal Cortex (stressed) | Significant increase | 6mA-DIP-seq | [1] | |

| Pig | Oocyte | ~0.09% | Not Specified | [1] |

| Four-cell to Morula Embryo | ~0.17% | Not Specified | [1] | |

| Blastocyst | ~0.05% | Not Specified | [1] | |

| C. elegans | Whole organism | ~0.7% of total adenines | SMRT Sequencing | [2] |

Note: ppm stands for parts per million.

Experimental Protocols for m6dA Detection and Analysis

A variety of techniques are employed to detect and quantify m6dA, each with its own advantages and limitations.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global m6dA levels.[3]

Protocol Outline:

-

Genomic DNA Extraction and Purification: High-quality genomic DNA is isolated from cells or tissues, with stringent measures to avoid bacterial contamination.

-

DNA Digestion: The purified DNA is enzymatically digested into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The amount of m6dA is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

-

Data Analysis: The ratio of m6dA to deoxyadenosine (B7792050) (dA) is calculated to determine the overall abundance of the modification.

Sequencing-Based Methods for Genome-Wide Mapping

This antibody-based method allows for the enrichment of m6dA-containing DNA fragments for subsequent high-throughput sequencing.

Workflow:

References

The Elusive Role of N6,N6-Dimethyldeoxyadenosine in the Genome: A Pivot to the Established Epigenetic Marker N6-Methyldeoxyadenosine

An extensive review of the current scientific literature reveals a significant finding for researchers and drug development professionals interested in adenine-based DNA modifications: while N6-methyldeoxyadenosine (6mA) is a well-documented and functionally significant epigenetic marker in both prokaryotic and eukaryotic DNA, there is a notable absence of evidence for the natural occurrence and biological role of N6,N6-dimethyldeoxyadenosine (dm6A) in the genome.

Initial investigations aimed at producing an in-depth technical guide on the comparative roles of dm6A in prokaryotes and eukaryotes have concluded that the scientific community has not, to date, established dm6A as a component of the genomic landscape. Our comprehensive search of scholarly articles, databases, and reviews yielded no substantive data on its function, the enzymatic machinery for its placement or removal, or its potential as a therapeutic target in the context of DNA.

Therefore, this guide will pivot to address the rich and rapidly evolving field of N6-methyldeoxyadenosine (6mA) , a closely related molecule that fulfills the user's core requirements for a detailed technical analysis of a key adenine (B156593) modification in DNA.

N6-Methyldeoxyadenosine (6mA): A Tale of Two Domains

N6-methyldeoxyadenine (6mA) is a DNA modification where a methyl group is added to the sixth position of the adenine base. Long known for its crucial roles in prokaryotic systems, its discovery and functional characterization in eukaryotes are more recent and have opened up new avenues in epigenetic research.

The Established Roles of 6mA in Prokaryotes

In the bacterial kingdom, 6mA is a widespread and vital epigenetic mark.[1][2][3][4] Its primary and most well-understood function is in the restriction-modification (R-M) system, a primitive immune system that protects bacteria from foreign DNA, such as that from bacteriophages.[1][2][3] Host DNA is methylated at specific recognition sites by DNA adenine methyltransferases (Dam), rendering it resistant to cleavage by cognate restriction enzymes. Invading unmethylated DNA is consequently recognized and degraded.

Beyond this defensive role, 6mA is integral to several other fundamental bacterial processes, including:

-

DNA Replication and Repair: Dam methylation helps to distinguish the parental and daughter strands during DNA replication, which is crucial for mismatch repair.[5]

-

Gene Expression Regulation: The presence or absence of 6mA in promoter regions can influence the binding of transcription factors, thereby modulating gene expression.[3][4]

-

Virulence: In many pathogenic bacteria, Dam methylation is essential for the expression of virulence factors.[4]

The Emerging Picture of 6mA in Eukaryotes

The existence and function of 6mA in eukaryotic DNA have been a subject of debate for many years. However, with the advent of highly sensitive detection techniques, its presence has been confirmed in a range of eukaryotes, from unicellular organisms to mammals.[1][2][3][5][6] The roles of 6mA in eukaryotes are still being actively investigated, but current research points to its involvement in:

-

Gene Expression Regulation: Similar to prokaryotes, 6mA appears to play a role in regulating gene expression in eukaryotes.[1][7]

-

Transposable Element Activity: There is evidence to suggest that 6mA may be involved in the silencing of transposable elements, thereby contributing to genome stability.[1]

-

Transgenerational Epigenetic Inheritance: Some studies in organisms like C. elegans suggest that 6mA could be a carrier of heritable epigenetic information.[1]

-

Mitochondrial DNA Regulation: Notably, 6mA has been found to be enriched in mammalian mitochondrial DNA, where it may regulate mitochondrial transcription and replication.[8][9]

-

Genome Stability: Recent findings indicate that 6mA deposition in DNA, facilitated by the METTL3 enzyme, is important for repairing DNA damage in mammalian cells.[10]

Quantitative Analysis of 6mA in Prokaryotic and Eukaryotic DNA

The abundance of 6mA varies significantly between prokaryotes and eukaryotes, and even among different eukaryotic species and cell types. The table below summarizes representative quantitative data from the literature.

| Organism/Cell Type | DNA Type | 6mA Abundance (% of Adenine) | Detection Method | Reference |

| Escherichia coli | Genomic | ~0.5% | LC-MS/MS | - |

| Chlamydomonas reinhardtii | Genomic | ~0.4% | LC-MS/MS | [1] |

| Caenorhabditis elegans | Genomic | ~0.03-0.05% | LC-MS/MS | [1] |

| Drosophila melanogaster | Genomic | ~0.001-0.07% | SMRT-seq | [11] |

| Human (Glioblastoma) | Genomic | Significantly upregulated vs. normal tissue | Not specified | [12] |

| Human (HepG2 cells) | Mitochondrial | ~1,300-fold higher than genomic DNA | UHPLC-QQQ-MS/MS | [8] |

Key Enzymes in 6mA Metabolism

The dynamic regulation of 6mA is controlled by "writer" (methyltransferase) and "eraser" (demethylase) enzymes. "Reader" proteins that recognize and bind to 6mA to elicit downstream effects are also a critical component of this regulatory network.

Prokaryotic 6mA Enzymes

-

Writers: The most well-characterized prokaryotic 6mA methyltransferase is Dam (DNA adenine methyltransferase) .

-

Erasers: While less common, some prokaryotes possess demethylases.

-

Readers: Various DNA-binding proteins in prokaryotes can be influenced by the methylation status of their recognition sites.

Eukaryotic 6mA Enzymes

The enzymatic machinery for 6mA in eukaryotes is still being fully elucidated, and some enzymes have homologous functions to those involved in RNA m6A methylation.

-

Writers:

-

METTL4: Implicated as a potential methyltransferase for 6mA in mammalian mitochondrial DNA.[7][8]

-

N6AMT1: A mammalian homolog of a prokaryotic DNA 6mA methyltransferase.[5]

-

METTL3: Known as an RNA methyltransferase, it has also been shown to be involved in depositing 6mA in DNA in response to DNA damage.[10]

-

-

Erasers:

-

ALKBH1: A member of the AlkB family of dioxygenases, shown to be a 6mA demethylase in mammals.[7]

-

-

Readers: The proteins that recognize and interpret 6mA marks in eukaryotic DNA are an active area of investigation.

Experimental Protocols for 6mA Detection and Analysis

A variety of techniques are employed to detect and quantify 6mA in genomic DNA. The choice of method depends on the research question, the required sensitivity, and whether genome-wide or locus-specific information is needed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is considered the gold standard for the accurate quantification of global 6mA levels.[1][5]

Methodology:

-

Genomic DNA Isolation: Isolate high-purity genomic DNA from the cells or tissues of interest.

-

DNA Digestion: Enzymatically digest the DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using ultra-high performance liquid chromatography (UHPLC).

-

Mass Spectrometry Analysis: Quantify the amount of N6-methyldeoxyadenosine relative to deoxyadenosine (B7792050) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

6mA Immunoprecipitation followed by Sequencing (6mA-IP-seq)

This antibody-based method is used to enrich for 6mA-containing DNA fragments for subsequent sequencing, allowing for genome-wide mapping of 6mA.[2]

Methodology:

-

Genomic DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 200-500 bp) by sonication.

-

Immunoprecipitation: Incubate the fragmented DNA with a specific anti-6mA antibody to capture the 6mA-containing fragments.

-

Washing and Elution: Wash the antibody-DNA complexes to remove non-specifically bound DNA and then elute the enriched DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and a corresponding input control, followed by high-throughput sequencing.

-

Data Analysis: Align sequencing reads to a reference genome and identify enriched regions (peaks) to map the locations of 6mA.

Single-Molecule Real-Time (SMRT) Sequencing

This sequencing technology can directly detect DNA modifications, including 6mA, at single-base resolution by monitoring the kinetics of DNA polymerase during sequencing.

Methodology:

-

SMRTbell Library Preparation: Prepare a circular DNA library (SMRTbell) from the genomic DNA.

-

SMRT Sequencing: Sequence the SMRTbell library on a PacBio sequencer. The DNA polymerase pauses slightly at modified bases, altering the interpulse duration (IPD).

-

Data Analysis: Analyze the IPD ratios to identify the locations of 6mA with single-nucleotide resolution.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central dogma of 6mA metabolism and a workflow for its detection and analysis.

Caption: The dynamic regulation of N6-methyldeoxyadenosine (6mA) in eukaryotic DNA.

Caption: Experimental workflows for the detection and analysis of 6mA in DNA.

Conclusion and Future Directions

While the initial focus on N6,this compound (dm6A) in DNA proved to be a scientific dead-end for the time being, the closely related field of N6-methyldeoxyadenosine (6mA) is vibrant and full of potential for researchers and drug development professionals. The stark contrast in the roles of 6mA in prokaryotes and its emerging, multifaceted functions in eukaryotes highlights a fascinating area of epigenetic evolution.

Future research will undoubtedly focus on definitively identifying all the writers, erasers, and readers of 6mA in various eukaryotic species, including humans. A deeper understanding of how 6mA is regulated and how it influences chromatin structure and gene expression will be crucial. Furthermore, the link between aberrant 6mA patterns and human diseases, particularly cancer, positions the enzymes that regulate this modification as promising therapeutic targets. As more sensitive and high-resolution detection methods are developed, a more complete picture of the "6mA-ome" and its role in health and disease will continue to emerge.

References

- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N(6)-Methyladenine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A role for N6-methyldeoxyadenosine in C. elegans mitochondrial genome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-methyladenosine in DNA promotes genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Endogenous Presence of N6-Adenine Methylation in Mammalian DNA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of DNA epigenetics in mammalian cells, long dominated by 5-methylcytosine, is expanding. Emerging evidence has confirmed the endogenous presence of N6-methyldeoxyadenosine (6mA or m6dA), a modification abundant in prokaryotes, within the mammalian genome. Although present at very low levels in nuclear DNA, 6mA is significantly enriched in mitochondrial DNA and appears to be dynamically regulated with profound implications for gene expression, cellular differentiation, and disease pathogenesis. This technical guide provides an in-depth overview of the current understanding of 6mA in mammalian cells, including its quantitative levels, the enzymes that regulate it, its known biological functions, and detailed methodologies for its detection and analysis.

A Note on Nomenclature: 6mA vs. d6A

It is critical to distinguish between several N6-methylated adenine (B156593) derivatives. The user's query specified N6-Dimethyldeoxyadenosine, which implies two methyl groups on the N6 position of deoxyadenosine (B7792050). However, the vast majority of current research in mammalian DNA epigenetics focuses on N6-methyldeoxyadenosine (6mA or m6dA) , which has a single methyl group.

-

N6-methyldeoxyadenosine (6mA or m6dA): The primary focus of this guide. A confirmed, low-abundance modification in mammalian nuclear DNA and an enriched mark in mitochondrial DNA.

-

N6,this compound: The deoxyadenosine version of N6,N6-dimethyladenosine (m62A). There is currently little to no evidence of its endogenous presence or function in mammalian DNA .

-

N6,N6-dimethyladenosine (m62A): A known modification in RNA , particularly rRNA, where it is important for initiating protein synthesis[1].

-

1,N6-dimethyladenosine (m1,6A): A recently discovered dual-methylation modification found in mammalian tRNA [2].

Given the available scientific literature, this guide will concentrate on the endogenous presence and function of N6-methyldeoxyadenosine (6mA) in mammalian cells.

Quantitative Analysis of 6mA in Mammalian Cells and Tissues

The abundance of 6mA in mammalian genomic DNA is very low, often near the detection limits of even sensitive instruments, which has led to some controversy and the need for rigorous experimental controls to avoid artifacts from bacterial contamination[3][4]. However, its presence is now confirmed, with levels varying significantly between cell types, tissues, and genomic compartments (nuclear vs. mitochondrial)[5]. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for accurate quantification[6].

A summary of reported 6mA levels is presented below. Levels are typically expressed in parts per million (ppm), meaning the number of 6mA bases per one million adenine (A) bases.

| Cell Line / Tissue | DNA Source | 6mA Abundance (ppm) | Method | Reference(s) |

| Human | ||||

| Jurkat-T Cells | gDNA | ~2.3 | MS | [5] |

| HEK293T Cells | gDNA | ~1.3 - 1.7 | MS | [5] |

| HeLa Cells | gDNA | ~1.0 - 3.0 | MS | [5] |

| HepG2 Cells | wcDNA | ~0.3 | MS | [5] |

| HepG2 Cells | mtDNA | ~400 (~1,300-fold > gDNA) | MS | [5][7] |

| MDA-MB-231 Cells | wcDNA | ~2.0 | MS | [5] |

| MDA-MB-231 Cells | mtDNA | ~130 | MS | [5] |

| Human Astrocytes | gDNA | ~5.0 | MS | [5] |

| Mouse | ||||

| Embryonic Stem Cells (mESCs) | gDNA | ~1.0 - 8.6 | MS | [5] |

| Trophoblast Stem Cells (TSCs) | wcDNA | ~40 | MS | [5] |

| Liver | gDNA | ~1.0 - 5.0 | MS | [5] |

| Testis | gDNA | ~1.0 - 5.0 (measurably higher) | MS | [3][5] |

| Spleen | wcDNA | Not Detected | MS | [5] |

| Spleen | mtDNA | ~18 | MS | [5] |

gDNA: genomic DNA; wcDNA: whole cell DNA; mtDNA: mitochondrial DNA; MS: Mass Spectrometry.

Methodologies for 6mA Detection and Quantification

The low abundance of 6mA necessitates highly sensitive and specific detection methods. The two primary approaches are mass spectrometry for absolute quantification and immunoprecipitation-based sequencing for genome-wide localization.

Quantification by UHPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the definitive method for quantifying 6mA levels. It offers high specificity and sensitivity, capable of detecting modifications at the ppm level[3][6].

-

Genomic DNA Extraction: High-purity genomic DNA is extracted from cells or tissues, with rigorous procedures to eliminate RNA contamination.

-

Enzymatic Digestion: 1-2 µg of DNA is enzymatically hydrolyzed into individual nucleosides. This is typically achieved using a cocktail of enzymes, such as DNA Degradase Plus, which contains DNase I, nuclease P1, and phosphodiesterase I, followed by alkaline phosphatase[6].

-

Sample Filtration: The digested nucleoside mixture is filtered, often through a 0.22 µm filter, to remove enzymes and other macromolecules before injection into the UHPLC system[6].

-

Chromatographic Separation: The nucleosides are separated using a UHPLC system, typically with a C18 reverse-phase column. A gradient of solvents (e.g., water with formic acid and methanol) is used to resolve the different nucleosides.

-

Mass Spectrometry Detection: The separated nucleosides are ionized (e.g., via electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (dMRM) mode. This involves monitoring a specific mass transition from the precursor ion to a product ion for each nucleoside (e.g., for 6mA: m/z 266.1 → 150.1)[6].

-

Quantification: Absolute quantification is achieved by comparing the peak area of endogenous 6mA to a standard curve generated from serial dilutions of pure 6mA and deoxyadenosine standards[6].

Caption: Workflow for UHPLC-MS/MS Quantification of 6mA.

Genome-wide Mapping by 6mA DIP-seq

6mA DNA Immunoprecipitation followed by sequencing (DIP-seq) is used to map the location of 6mA across the genome. It relies on a specific antibody to enrich for DNA fragments containing the modification.

-

Genomic DNA Extraction and Fragmentation: High-quality genomic DNA is extracted and fragmented into a desired size range (e.g., 100-500 bp) using sonication or enzymatic digestion[8].

-

Library Preparation (Input Control): A portion of the fragmented DNA is set aside as an "input" control, which represents the non-enriched genomic background.

-

Immunoprecipitation (IP): The remaining fragmented DNA is denatured and then incubated with a highly specific anti-6mA antibody. The antibody-DNA complexes are then captured, typically using protein A/G magnetic beads[8][9].

-

Washing and Elution: The beads are subjected to a series of stringent washes to remove non-specifically bound DNA fragments. The enriched, 6mA-containing DNA is then eluted from the antibody/bead complexes.

-

Library Preparation and Sequencing: The eluted DNA (IP sample) and the input DNA are prepared for high-throughput sequencing (e.g., adapter ligation, PCR amplification).

-

Bioinformatic Analysis: Sequencing reads from the IP and input libraries are aligned to a reference genome. Peak-calling algorithms are used to identify genomic regions that are significantly enriched for 6mA in the IP sample compared to the input control.

Note: It is crucial to use appropriate controls, such as an IgG control IP, and to be aware of potential artifacts, as some antibodies may exhibit off-target binding to certain DNA sequences or structures[10].

References

- 1. caymanchem.com [caymanchem.com]

- 2. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical assessment of DNA adenine methylation in eukaryotes using quantitative deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA 6mA Sequencing | Epigenetics - CD Genomics [cd-genomics.com]

- 9. DNA 6mA Sequencing - CD Genomics [cd-genomics.com]

- 10. A reassessment of DNA immunoprecipitation-based genomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

N6-Dimethyldeoxyadenosine in Gene Expression: An In-depth Technical Guide

A Note to the Reader: The field of DNA modifications is rapidly evolving. While the query specifically addresses N6-dimethyldeoxyadenosine (dm6A), it is crucial to note that the vast majority of current scientific literature focuses on its singly methylated counterpart, N6-methyldeoxyadenosine (6mA or m6dA). Information regarding the specific functions, signaling pathways, and detailed experimental protocols for dm6A in gene expression regulation is exceptionally limited. Therefore, this guide will provide a comprehensive overview of the well-characterized 6mA as the closest and most relevant DNA modification, while clearly noting the knowledge gaps concerning dm6A. This approach is intended to equip researchers, scientists, and drug development professionals with the most pertinent information currently available in the study of adenine (B156593) methylation in DNA.

Introduction to Adenine Methylation in DNA

For decades, the epigenetic landscape of mammalian DNA was thought to be dominated by the methylation of cytosine. However, recent advancements in detection technologies have unveiled the presence and functional significance of adenine methylation, specifically N6-methyldeoxyadenosine (6mA), in the DNA of various eukaryotes, from unicellular organisms to mammals.[1][2] This discovery has expanded our understanding of how gene expression is regulated beyond the traditional CpG methylation paradigm.

N6-methyldeoxyadenosine is a modification where a methyl group is added to the sixth position of the adenine base.[3] It is prevalent in prokaryotes, where it plays roles in the restriction-modification system, DNA replication, and repair.[4] In eukaryotes, 6mA is emerging as a dynamic epigenetic mark involved in a range of processes, including the regulation of gene expression and adaptation to cellular stress.[3][4]

While the existence and functions of 6mA are becoming increasingly clear, the presence and role of this compound (dm6A) in DNA remain largely unexplored. The structural difference, the presence of a second methyl group on the N6 amine, suggests that its recognition and functional consequences could differ significantly from 6mA.

The Regulatory Machinery of N6-Methyldeoxyadenosine (6mA)

The levels of 6mA in the genome are dynamically controlled by the interplay of methyltransferases ("writers") that deposit the mark and demethylases ("erasers") that remove it. Specific binding proteins ("readers") then recognize the methylated adenine to elicit downstream effects.

Writers: 6mA Methyltransferases

Several enzymes have been proposed as potential 6mA methyltransferases in mammals, although the field is still an area of active investigation.

-

N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): Initially identified as a mammalian ortholog of a bacterial adenine methyltransferase, N6AMT1 has been associated with the deposition of 6mA in certain contexts, such as in mouse neurons during fear extinction learning.[1] However, other studies have presented conflicting evidence regarding its ability to bind DNA and catalyze adenine methylation, suggesting it may primarily be a protein methyltransferase.[2]

-

METTL4 (Methyltransferase-like 4): This enzyme has been identified as a putative methyltransferase responsible for 6mA deposition in mammalian mitochondrial DNA.[5][6]

Erasers: 6mA Demethylases

The removal of 6mA is also an enzymatic process, ensuring the reversibility of this epigenetic mark.

-

ALKBH Family of Dioxygenases: Members of the AlkB homolog (ALKBH) family, which are Fe(II)/α-ketoglutarate-dependent dioxygenases, have been implicated as 6mA erasers. For instance, ALKBH1 has been shown to demethylate N6-methyladenine in DNA.[7]

Function of N6-Methyldeoxyadenosine (6mA) in Gene Expression Regulation

Emerging evidence indicates that 6mA is not randomly distributed throughout the genome but is enriched in specific regions, where it exerts regulatory functions.

-

Transcriptional Activation: In several organisms, 6mA is associated with active gene expression. For example, in the green alga Chlamydomonas reinhardtii, 6mA is found at active transcription start sites.[8] In mice, the accumulation of 6mA at promoters and gene bodies is linked to activity-induced gene expression in neurons.[1][9]

-

Transcriptional Repression: Conversely, in some contexts, 6mA can be associated with transcriptional silencing. In mouse embryonic stem cells, an increase in 6mA levels following the knockout of the demethylase ALKBH1 led to transcriptional repression.[7]

-

Mitochondrial Genome Regulation: 6mA is notably enriched in mammalian mitochondrial DNA (mtDNA) compared to nuclear DNA.[5][6] Here, it appears to play a role in attenuating mitochondrial transcription and reducing mtDNA copy number, potentially by interfering with the binding of mitochondrial transcription factor A (TFAM).[5][6]

-

Transgenerational Epigenetic Inheritance: Studies in the nematode C. elegans have suggested that 6mA can act as a transgenerational epigenetic signal for adapting to mitochondrial stress.[3]

Signaling Pathways Involving N6-Methyldeoxyadenosine (6mA)

The precise signaling pathways triggered by 6mA are still being elucidated. However, a general model is emerging where the deposition of 6mA acts as a switch to recruit or repel regulatory proteins, thereby influencing chromatin structure and the transcriptional machinery.

Figure 1. A simplified model of the N6-methyldeoxyadenosine (6mA) regulatory cycle and its downstream effects on gene expression.

Quantitative Data on N6-Methyldeoxyadenosine (6mA)

The abundance of 6mA varies significantly across different species and cell types. The following table summarizes some reported quantitative data.

| Organism/Cell Type | Method | 6mA Abundance (% of Adenines) | Genomic Region of Enrichment | Associated Function | Reference |

| Chlamydomonas reinhardtii | SMRT-Seq | ~0.4% | Transcription Start Sites | Marks active genes | [8] |

| C. elegans (mtDNA) | SMRT-Seq | ~8.2% | Throughout mitochondrial genome | Mitochondrial genome regulation | [4] |

| Mouse Neurons | LC-MS/MS | Activity-dependent increase | Promoters and coding sequences | Activity-induced gene expression | [1] |

| Human HepG2 cells (mtDNA) | LC-MS/MS | ~1,300-fold higher than gDNA | Throughout mitochondrial genome | Attenuated mitochondrial transcription | [5] |

Experimental Protocols for the Detection and Quantification of 6mA

Several techniques are available for the detection and mapping of 6mA in genomic DNA. These methods could, in principle, be adapted for the study of dm6A.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of global 6mA levels in a DNA sample.

Principle: This method involves the enzymatic digestion of genomic DNA into individual nucleosides, followed by the separation of these nucleosides using liquid chromatography. A tandem mass spectrometer is then used to detect and quantify the amount of deoxyadenosine (B7792050) and N6-methyldeoxyadenosine based on their unique mass-to-charge ratios.

Detailed Methodology:

-

DNA Extraction and Purification: Extract high-quality genomic DNA from the cells or tissues of interest. Ensure the sample is free of RNA contamination by treating with RNase A.

-

DNA Digestion: Digest the purified DNA into individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Inject the nucleoside mixture onto a reverse-phase C18 column. Use a gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the nucleosides based on their hydrophobicity.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions from the precursor ion to the product ion for both deoxyadenosine and N6-methyldeoxyadenosine.

-

Quantification: Generate a standard curve using known concentrations of pure deoxyadenosine and N6-methyldeoxyadenosine standards. The quantity of 6mA in the sample is determined by comparing its signal to the standard curve and is typically expressed as a ratio to the amount of deoxyadenosine.

Figure 2. Workflow for the quantification of N6-methyldeoxyadenosine (6mA) using LC-MS/MS.

6mA Immunoprecipitation Sequencing (6mA-IP-seq)

This antibody-based method allows for the genome-wide mapping of 6mA.

Principle: Genomic DNA is fragmented, and a specific antibody that recognizes 6mA is used to enrich for DNA fragments containing this modification. The enriched fragments are then sequenced and mapped to a reference genome to identify the locations of 6mA.

Detailed Methodology:

-

DNA Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (typically 100-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Denature the DNA fragments and incubate them with a specific anti-6mA antibody. Use protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing and Elution: Perform a series of washes to remove non-specifically bound DNA. Elute the enriched DNA fragments from the antibody-bead complexes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments and a corresponding input control (fragmented DNA that has not been immunoprecipitated). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched for 6mA in the immunoprecipitated sample compared to the input control.

Figure 3. Experimental workflow for 6mA-IP-seq.

The Uncharted Territory of this compound (dm6A)

As highlighted, there is a significant dearth of research on this compound (dm6A) in the context of DNA and gene regulation. While N6,N6-dimethyladenosine (m62A) is a known modification in RNA, its presence and function in DNA have not been established.

Future research directions in this area could include:

-

Sensitive Detection: Developing highly sensitive and specific methods, likely based on mass spectrometry, to screen for the presence of dm6A in the DNA of various organisms and cell types.

-

Identification of Regulatory Enzymes: Searching for potential methyltransferases and demethylases that could regulate dm6A levels.

-

Functional Characterization: If dm6A is detected in DNA, elucidating its genomic distribution and its impact on DNA structure, protein-DNA interactions, and gene expression.

Conclusion

The discovery of N6-methyldeoxyadenosine (6mA) as a functional epigenetic mark in eukaryotes has opened up new avenues for understanding gene regulation. While the scientific community has made significant strides in characterizing the writers, erasers, readers, and functions of 6mA, the landscape of this compound (dm6A) in DNA remains largely uncharted. For researchers, scientists, and drug development professionals, the existing knowledge on 6mA provides a valuable framework for exploring the broader implications of adenine methylation in health and disease. The potential existence and role of dm6A represent an exciting frontier in epigenetics, with the promise of uncovering novel mechanisms of gene expression control. Continued innovation in detection technologies and functional genomics will be paramount to illuminating this and other yet-to-be-discovered modifications of the genetic code.

References

- 1. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-methyldeoxyadenine is a transgenerational epigenetic signal for mitochondrial stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A role for N6-methyldeoxyadenosine in C. elegans mitochondrial genome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N6-methyldeoxyadenosine marks active transcription start sites in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mark: A Technical Guide to N6-Dimethyldeoxyadenosine in Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the current understanding of N6-Dimethyldeoxyadenosine (m6dA), a modified DNA nucleoside whose physiological concentrations and functions in mammalian tissues are the subject of intense scientific debate. While its role as an epigenetic marker is established in prokaryotes and lower eukaryotes, its very existence and significance in mammals remain controversial. This document provides a comprehensive overview of the reported quantitative data, the advanced methodologies used for its detection, and the proposed signaling pathways in which it may be involved.

Quantitative Data: A Tale of Conflicting Evidence

The quantification of m6dA in mammalian tissues has yielded conflicting results, with reported levels spanning from undetectable to several parts per million (ppm) of total deoxyadenosine (B7792050). This discrepancy is largely attributed to the extremely low abundance of m6dA and the technical challenges associated with its detection, including potential contamination from bacterial DNA (which has high levels of m6dA) and the misidentification of the more abundant RNA modification, N6-methyladenosine (m6A).

Recent studies employing highly sensitive techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have often failed to detect m6dA in the genomic DNA of various mouse and human tissues, or have found it at levels close to the limit of detection.[1][2] However, some research suggests that m6dA may be enriched in specific contexts, such as mitochondrial DNA and certain tissues like the testis.[1][3][4]

Below is a summary of reported m6dA concentrations in various mammalian tissues and cell lines. It is crucial to interpret this data with caution, considering the ongoing debate in the field.

| Tissue/Cell Line | Organism | DNA Type | Reported Concentration (ppm of deoxyadenosine) | Key Findings & Caveats | Reference |

| Testis | Human, Mouse | Genomic DNA | ~4-7 ppm | Detectable levels observed, suggesting potential tissue-specific roles. | [4] |

| Glioblastoma cells | Human | Genomic DNA | Measurable, >1 ppm | Higher levels in some cancer cell lines compared to normal tissues. | [1] |

| Mitochondrial DNA | Human (HepG2), Mouse | Mitochondrial DNA | At least 1,300-fold higher than genomic DNA | Suggests a specific role for m6dA in mitochondrial function. | [1][3] |

| Embryonic Stem Cells | Mouse | Genomic DNA | Not detectable | Highly sensitive methods failed to detect m6dA. | [2] |

| Brain, Liver | Mouse | Genomic DNA | Not detectable | Calls into question the widespread presence of m6dA in somatic tissues. | [2] |

| NIH/3T3, B104-1-1 cells | Mouse | Genomic DNA | Very low levels | Detected using a highly sensitive, mutation-based sequencing method. | [4] |

| Blood | Human | Genomic DNA | Broadly distributed across autosomes (0.050%-0.064%) | Detected using PacBio sequencing, but this method's specificity for m6dA is debated. | [3] |

Experimental Protocols: The Gold Standard for Quantification

The most reliable and sensitive method for the quantification of m6dA is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . This technique allows for the precise separation and detection of modified nucleosides from total genomic DNA.

Detailed Methodology for UHPLC-MS/MS Quantification of m6dA

This protocol outlines the key steps for the accurate measurement of m6dA levels in genomic DNA.

1. Genomic DNA Isolation and Purification:

-

Isolate high-quality genomic DNA from tissues or cells using a standard kit or protocol.

-

Crucially, perform extensive RNase A and RNase H treatment to eliminate RNA contamination, a major source of false-positive signals.

-

To address potential bacterial DNA contamination, especially in tissue samples, treatment with DpnI restriction enzyme can be employed. DpnI specifically cleaves GATC sequences when the adenine (B156593) is methylated, which is common in bacteria but presumed to be rare in mammals.

2. DNA Hydrolysis:

-

Digest 1-2 µg of purified DNA into individual nucleosides.

-

Use a cocktail of enzymes, such as DNA Degradase Plus, which contains nucleases and phosphatases, to ensure complete digestion.

-

Incubate the reaction at 37°C for 2-3 hours.

3. UHPLC Separation:

-

Inject the hydrolyzed DNA sample into a UHPLC system equipped with a C18 reversed-phase column.

-

Use a gradient of two mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Methanol with 0.1% formic acid) to separate the different nucleosides based on their hydrophobicity.

4. Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the UHPLC is introduced into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection is performed in the dynamic multiple reaction monitoring (dMRM) mode. This involves selecting the specific precursor ion for m6dA and its corresponding product ion after fragmentation, ensuring high specificity.

-

The mass transition for m6dA is monitored (e.g., m/z 266.1 → 150.1).

5. Quantification:

-

Generate a standard curve using known concentrations of pure m6dA and deoxyadenosine standards.

-

Quantify the amount of m6dA in the sample by comparing its peak area to the standard curve.

-

Express the concentration as parts per million (ppm) of deoxyadenosine.

References

- 1. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]

N6-Dimethyldeoxyadenosine in Mitochondrial DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-dimethyldeoxyadenosine (dm6A or 6mA), a modified DNA base, has been identified as a significant epigenetic mark in the mitochondrial DNA (mtDNA) of mammals. This discovery has opened a new frontier in understanding the regulation of mitochondrial function and its implications in human health and disease. Unlike the more studied 5-methylcytosine (B146107) (5mC), dm6A is highly enriched in mtDNA compared to nuclear DNA (gDNA), suggesting a specialized role within this organelle. This technical guide provides a comprehensive overview of dm6A in mtDNA, including its quantification, the enzymatic machinery involved, its functional consequences, and detailed experimental protocols for its detection and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, mitochondrial medicine, and drug development.

Introduction

Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA) that encodes essential components of the electron transport chain. The regulation of mtDNA replication and transcription is critical for cellular energy production and overall homeostasis. Recent studies have revealed that mtDNA is subject to epigenetic modifications, with this compound emerging as a key player. In human cells, the level of dm6A in mtDNA can be over a thousand-fold higher than in nuclear DNA, indicating a specific and significant mitochondrial function.[1][2] This enrichment points to a distinct regulatory mechanism within the mitochondria, separate from the well-characterized epigenetic landscape of the nuclear genome. The presence of dm6A in mtDNA has been linked to the regulation of mitochondrial gene expression, mtDNA copy number, and cellular responses to stress, such as hypoxia.[1][2]

Quantitative Analysis of dm6A in Mitochondrial DNA

Precise quantification of dm6A is crucial for understanding its physiological and pathological roles. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for accurate quantification of modified nucleosides.

Table 1: Quantification of dm6A/dA in Genomic and Mitochondrial DNA

| Cell Line/Tissue | DNA Type | dm6A/dA Ratio (ppm) | Fold Enrichment (mtDNA vs. gDNA) | Reference |

| HepG2 | gDNA | ~0.3 | >1,300 | [1] |

| HepG2 | Crude mtDNA | ~20 | ~60 | [1] |

| HepG2 | Purified mtDNA | - | >1,300 | [1] |

| 143B | gDNA | Low | Enriched in mtDNA | [1] |

| 143B | mtDNA | Enriched | Enriched in mtDNA | [1] |

| MDA-MB-231 | gDNA | Low | Enriched in mtDNA | [1] |

| MDA-MB-231 | mtDNA | Enriched | Enriched in mtDNA | [1] |

Note: "ppm" denotes parts per million. Data is compiled from studies utilizing UHPLC-MS/MS.

The Enzymatic Machinery: METTL4

The discovery of dm6A in mtDNA prompted the search for the enzymes responsible for its deposition. METTL4, a putative methyltransferase, has been identified as a key enzyme that mediates dm6A methylation in mammalian mtDNA.[1][2] Knockdown of METTL4 leads to a reduction in mtDNA dm6A levels, which in turn affects mitochondrial transcription and mtDNA copy number.[1] Under hypoxic conditions, METTL4 expression is upregulated, leading to an increase in mtDNA dm6A levels, suggesting a role for this pathway in the cellular response to stress.[1]

Functional Implications of dm6A in mtDNA

The presence of dm6A in mtDNA is not merely a static modification but plays a dynamic role in regulating mitochondrial function.

-

Transcriptional Regulation: dm6A modification can attenuate mtDNA transcription.[1][2] Mechanistically, the presence of dm6A may repress the binding of mitochondrial transcription factor A (TFAM), a key protein required for mtDNA transcription and replication.[1][2]

-

mtDNA Copy Number Control: METTL4-mediated dm6A methylation has been shown to contribute to a reduction in mtDNA copy number.[1][2]

-

Mitochondrial Stress Response: The level of dm6A in mtDNA is elevated under hypoxic conditions, suggesting its involvement in the cellular response to mitochondrial stress.[1][2] This dynamic regulation points to dm6A as a crucial mark in adapting mitochondrial function to changing cellular environments.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for METTL4-mediated dm6A methylation in mtDNA and its functional consequences.

References

The Transgenerational Legacy of a "Sixth" Base: An In-depth Technical Guide to N6-Dimethyldeoxyadenosine's Epigenetic Inheritance

For Immediate Release

[City, State] – December 12, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the burgeoning field of N6-Dimethyldeoxyadenosine (6mA) and its role in transgenerational epigenetic inheritance. This whitepaper provides a critical overview of the core mechanisms, experimental methodologies, and quantitative data surrounding this lesser-known DNA modification, positioning it as a pivotal player in the heritability of traits acquired in response to environmental stimuli.

This compound, a modification of the adenine (B156593) nucleotide, has emerged from the shadow of its more famous epigenetic cousin, 5-methylcytosine, as a significant carrier of heritable information across generations, particularly in response to stress. This guide synthesizes key findings from foundational studies in model organisms such as Caenorhabditis elegans and Drosophila melanogaster, providing a structured understanding of how environmental challenges can leave a lasting imprint on the genome that is passed down to subsequent, unexposed generations.

Core Concepts of 6mA Transgenerational Inheritance

Transgenerational epigenetic inheritance is the transmission of epigenetic marks, like 6mA, from one generation to the next without altering the underlying DNA sequence. This phenomenon allows for the inheritance of traits acquired in response to environmental cues. In the context of 6mA, studies have demonstrated that stressors such as mitochondrial perturbation and heat shock can induce changes in 6mA levels, and these changes, along with the associated adaptive traits, can be stably inherited for multiple generations.[1][2]

The key enzymatic machinery governing 6mA dynamics is beginning to be unraveled. In C. elegans, the methyltransferase DAMT-1 is responsible for depositing the 6mA mark, while the demethylase NMAD-1 removes it.[3] In Drosophila, the TET homolog DMAD has been identified as a 6mA demethylase.[2][4] The interplay of these enzymes dictates the landscape of 6mA in the genome and its subsequent heritability.

Quantitative Insights into 6mA Inheritance

The following tables summarize the quantitative data from key studies, illustrating the dynamic nature of 6mA across generations in response to specific environmental challenges.

Table 1: Transgenerational Increase of 6mA in C. elegans spr-5 Mutants

| Generation | Strain | 6mA/A Ratio (%) | Fold Change vs. Wild Type (F1) |

| F1 | Wild Type | ~0.05% | 1.0 |

| F1 | spr-5 | ~0.10% | 2.0 |

| F20 | spr-5 | ~0.25% | 5.0 |

| F30 | spr-5 | ~0.30% | 6.0 |

Data synthesized from dot blot analysis in Greer et al., Cell, 2015.[3]

Table 2: Generational Inheritance of Mitochondrial Stress-Induced 6mA Elevation in C. elegans

| Generation | Condition | Global 6mA Level (Fold Change vs. Control) |

| P0 | EtBr Treatment | ~2.5 |

| F1 | (from EtBr treated P0) | ~2.2 |

| F2 | (from EtBr treated P0) | ~1.8 |

| F3 | (from EtBr treated P0) | ~1.5 |

| F4 | (from EtBr treated P0) | ~1.1 (returns to baseline) |

Data estimated from figures in Ma et al., Nature Cell Biology, 2018.[5]

Experimental Protocols for 6mA Analysis

This guide provides detailed methodologies for the key experiments cited in the study of 6mA transgenerational inheritance.

Protocol 1: Quantification of Global 6mA Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the steps for the highly sensitive and accurate quantification of 6mA in genomic DNA.

1. Genomic DNA Extraction and Purification:

-

Extract genomic DNA from the target organism or tissue using a standard phenol-chloroform extraction method or a commercial kit.

-

Treat the extracted DNA with RNase A to remove any RNA contamination.

-

Purify the DNA using ethanol (B145695) precipitation.

2. DNA Digestion to Nucleosides:

-

Digest 1-2 µg of purified genomic DNA with nuclease P1, followed by dephosphorylation with alkaline phosphatase. This enzymatic digestion breaks down the DNA into individual nucleosides.

3. LC-MS/MS Analysis:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the amounts of deoxyadenosine (B7792050) (dA) and this compound (d6mA) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Generate a standard curve using known concentrations of dA and d6mA to accurately quantify the absolute amounts in the experimental samples.

-

The final 6mA level is typically expressed as the ratio of 6mA to total adenine (6mA/A).

Protocol 2: Genome-wide Mapping of 6mA by Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

This protocol allows for the identification of genomic regions enriched with 6mA.

1. Genomic DNA Preparation:

-

Extract and purify high-quality genomic DNA as described in Protocol 1.

-

Shear the genomic DNA to an average size of 200-800 bp using sonication.

2. Immunoprecipitation:

-

Denature the sheared DNA by heating.

-

Incubate the single-stranded DNA fragments with a specific anti-6mA antibody overnight at 4°C.

-

Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound DNA.

3. DNA Elution and Library Preparation:

-

Elute the enriched 6mA-containing DNA fragments from the beads.

-

Purify the eluted DNA.

-

Prepare a sequencing library from the enriched DNA fragments following the manufacturer's instructions for next-generation sequencing (e.g., Illumina).

4. Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify genomic regions with significant enrichment of 6mA.

Visualizing the Pathways and Processes

The following diagrams, generated using the Graphviz DOT language, illustrate the key molecular pathways and experimental workflows involved in the transgenerational epigenetic inheritance of 6mA.

Implications for Drug Development and Future Research

The discovery of 6mA as a heritable epigenetic mark opens up new avenues for understanding disease etiology and developing novel therapeutic strategies. The enzymes that write and erase 6mA are potential targets for drugs aimed at modulating the expression of genes involved in stress responses and other physiological processes. Furthermore, the transgenerational nature of 6mA inheritance has profound implications for preventative medicine, suggesting that environmental exposures in one generation could influence the health of subsequent generations.

Future research will likely focus on elucidating the full complement of 6mA readers, writers, and erasers in mammals, and understanding how the 6mA pathway interacts with other epigenetic mechanisms. The development of more sensitive and high-resolution techniques for detecting 6mA will be crucial for mapping its precise genomic locations and uncovering its full range of biological functions. This technical guide serves as a foundational resource for professionals poised to explore this exciting and rapidly evolving field.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. N6-methyladenine DNA modification in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N6-methyldeoxyadenine is a transgenerational epigenetic signal for mitochondrial stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N6-Adenosine Modifications in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of developmental biology is continuously evolving, with recent advancements highlighting the profound impact of epigenetic and epitranscriptomic modifications. Among these, the methylation of adenosine (B11128) residues in nucleic acids, specifically N6-methyladenosine (m6A) in RNA and N6-methyldeoxyadenosine (6mA) in DNA, has emerged as a critical regulatory layer governing the intricate processes of embryogenesis, stem cell differentiation, and tissue development. This technical guide provides an in-depth exploration of the roles of these modifications, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways to empower researchers in this dynamic field.

N6-methyldeoxyadenosine (6mA) in DNA: An Epigenetic Regulator of Early Development